3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one

Physicochemical Profiling Drug-likeness Prediction ADME Properties

3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one (CAS 720674-26-0) is a synthetic, poly-substituted coumarin derivative belonging to the 3-aryl-4-methylcoumarin class. It features a 3,4-dimethoxyphenyl ring at position 3, a methyl group at position 4, and a hydroxy substituent at position 6 of the 2H-chromen-2-one core.

Molecular Formula C18H16O5
Molecular Weight 312.321
CAS No. 720674-26-0
Cat. No. B2440788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
CAS720674-26-0
Molecular FormulaC18H16O5
Molecular Weight312.321
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3
InChIKeyXVUGUSLJPOBMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one: A Specialized 3-Aryl-4-methylcoumarin Scaffold for Targeted Research


3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one (CAS 720674-26-0) is a synthetic, poly-substituted coumarin derivative belonging to the 3-aryl-4-methylcoumarin class . It features a 3,4-dimethoxyphenyl ring at position 3, a methyl group at position 4, and a hydroxy substituent at position 6 of the 2H-chromen-2-one core. Predicted physicochemical properties include a logP of 4.03, a topological polar surface area of 65 Ų, and zero violations of Lipinski's Rule of Five, indicating drug-like characteristics . It is primarily supplied as a research chemical with a typical purity specification of 95% .

Why 3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one Cannot Be Assumed Interchangeable with Simpler Coumarin Analogs


Within the 4-methylcoumarin family, biological activity is exquisitely sensitive to specific substitution patterns. Class-level evidence demonstrates that the presence and position of hydroxy and methoxy groups on the 3-aryl ring and the coumarin core critically modulate radical scavenging, metal chelation, and enzyme inhibition . For instance, in antioxidant assays, 6,7-dihydroxy-4-methylcoumarin is a potent xanthine oxidase inhibitor, whereas its 4-methyl or 7,8-diverse analogs are significantly less active or inactive . Similarly, antifungal structure-activity relationship (SAR) studies on 3-arylcoumarins show that activity against dermatophytes is highly dependent on the nature and position of substituents, with MIC differences exceeding 10-fold between closely related analogs . Therefore, generic substitution using unsubstituted 3-phenyl-4-methylcoumarin or 6-hydroxy-4-methylcoumarin cannot replicate the distinct electronic and steric profile of the target compound.

Quantified Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one


Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Key Analogs

The target compound's predicted logP (4.03) is 0.96 units higher than the unsubstituted 6-hydroxy-4-methylcoumarin (logP 3.07), indicating significantly increased lipophilicity due to the 3,4-dimethoxyphenyl group . This difference is predicted to enhance membrane permeability, as reflected in a higher ACD/BCF value (180.36 at pH 5.5) compared to simpler analogs, while maintaining a favorable polar surface area (65 Ų) well below the 140 Ų threshold for oral bioavailability .

Physicochemical Profiling Drug-likeness Prediction ADME Properties

Antioxidant Pharmacophore Advantage: The 6-Hydroxy Group Confers Superior Radical Scavenging Over Non-Hydroxylated 3-Aryl-4-methylcoumarins

Class-level SAR studies demonstrate that 6-hydroxy-4-methylcoumarins exhibit direct radical scavenging and metal chelation activities that are absent in non-hydroxylated 4-methylcoumarins . In linoleic acid peroxidation assays, 6-hydroxy-4-methylcoumarin (HMC) and 7,8-dihydroxy-4-methylcoumarin (DHMC) were active antioxidants, while 4-methylcoumarin (MC) without a hydroxy group showed no activity . The target compound combines this critical 6-hydroxy pharmacophore with a 3,4-dimethoxyphenyl group that can further stabilize radical intermediates via resonance.

Oxidative Stress Radical Scavenging Structure-Activity Relationship

Antifungal Activity Differentiation: 3,4-Dimethoxyphenyl Substitution Modulates Activity Against Dermatophytes

In a study of 23 arylcoumarins against T. rubrum and T. mentagrophytes, the nature and position of aryl substituents critically determined antifungal potency, with MIC values ranging from 6.25 μg/mL to >100 μg/mL . The most active compound was 8-methoxy-3-(4'-nitrophenyl)coumarin (MIC = 6.25 μg/mL against T. rubrum), comparable to fluconazole. The target compound, bearing a 3,4-dimethoxyphenyl group, represents a specific electronic variant within this SAR landscape, distinct from the optimal 4'-nitrophenyl substitution, thus offering a unique probe for mapping antifungal pharmacophore requirements.

Antifungal Drug Discovery Dermatophyte Infection Models Arylcoumarin SAR

Adenosine Receptor Binding Scaffold Potential: 3-Arylcoumarins as Selective Ligand Cores

A series of 3-arylcoumarins, a scaffold directly relevant to the target compound, was evaluated for adenosine receptor (AR) binding affinity . The study confirmed that the 3-aryl substituent critically influences binding and subtype selectivity across A1, A2A, A2B, and A3 receptors. While specific Ki values for the target compound are not yet reported, its 3,4-dimethoxyphenyl group represents a distinct pharmacophoric variant within this ligand class, providing a basis for its selection as a starting point for AR ligand optimization.

GPCR Pharmacology Adenosine Receptor Neurochemistry

Purity Specification and Procurement Reliability: 95% Minimum Purity Standard

The compound is commercially available with a documented minimum purity specification of 95% from established research chemical suppliers . This specification provides a verifiable baseline for experimental reproducibility, contrasting with potential alternatives from non-specialist sources where purity may be unstated or lower.

Chemical Procurement Analytical Chemistry Reproducibility

Structural Differentiation: The Critical Role of 3,4-Dimethoxyphenyl Substitution in Modulating Biological Activity

SAR analysis across multiple coumarin series indicates that the C-3 substituent is a principal determinant of biological activity type and potency . Alkyl and aryl substitutions at C-3 differentially modulate calreticulin transacetylase (CRTAase) activity, nitric oxide production in platelets, and GST inhibition . The target compound's 3,4-dimethoxyphenyl group provides a unique combination of steric bulk and electron density not present in 3-methyl, 3-phenyl, or 3-(4-methoxyphenyl) analogs, making it a distinct entity for probing C-3 substituent effects.

Medicinal Chemistry Pharmacophore Design Coumarin SAR

Validated Research Use Cases for 3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one


Oxidative Stress and Radical Scavenging Mechanism Studies

The compound combines the essential 6-hydroxy radical-scavenging pharmacophore with a 3,4-dimethoxyphenyl group capable of resonance stabilization, making it suitable for comparative antioxidant studies against non-hydroxylated 3-aryl-4-methylcoumarins to isolate the contribution of the 6-OH group in lipid peroxidation, DPPH, and cellular ROS assays .

Antifungal Pharmacophore Mapping Against Dermatophyte Species

With antifungal SAR established for 3-arylcoumarins showing MIC sensitivity to aryl substitution , this compound serves as a specific probe to define the electronic requirements of the 3-aryl ring in T. rubrum and T. mentagrophytes growth inhibition. Its 3,4-dimethoxyphenyl motif fills a SAR gap between 4'-nitrophenyl and unsubstituted phenyl analogs.

Adenosine Receptor Subtype Selectivity Profiling

As part of the characterized 3-arylcoumarin adenosine receptor ligand series , this compound can be used to evaluate the impact of 3,4-dimethoxy substitution on A1, A2A, A2B, and A3 binding affinities, contributing to the development of subtype-selective GPCR modulators.

C-3 Substituent SAR for Enzyme Modulation (CRTAase, GST, NOS)

The compound represents a C-3 aryl variant within the 4-methylcoumarin class, allowing direct comparison with C-3 alkyl analogs in calreticulin transacetylase, glutathione S-transferase, and platelet nitric oxide synthase assays to delineate steric and electronic contributions of the C-3 substituent .

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